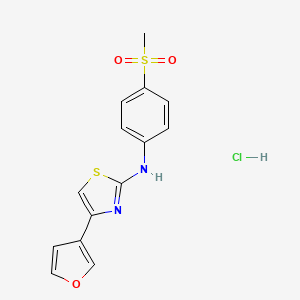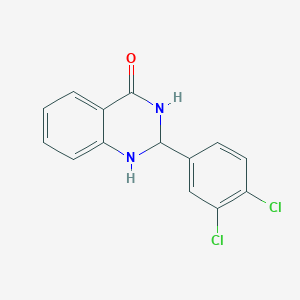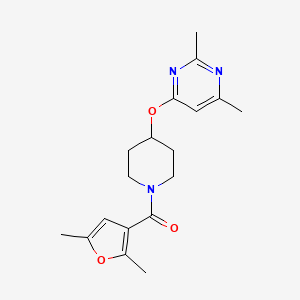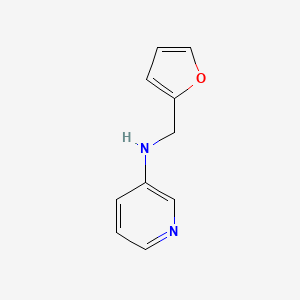
4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride is a synthetic organic compound that features a thiazole ring substituted with a furan and a phenyl group The phenyl group is further substituted with a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.
Substitution with Furan and Phenyl Groups: The thiazole intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the furan and phenyl groups.
Introduction of the Methylsulfonyl Group: The phenyl ring is functionalized with a methylsulfonyl group using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final amine product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for purification processes such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, especially at the 2-position.
Hydrolysis: The methylsulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted thiazoles.
Hydrolysis: Sulfonic acids.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to modify their electronic properties.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to biological substrates.
Receptor Binding: The compound can be studied for its binding affinity to various receptors.
Medicine
Drug Development:
Diagnostic Tools: It can be used in the development of diagnostic assays due to its specific binding properties.
Industry
Chemical Sensors: Utilized in the development of sensors for detecting specific analytes.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The furan and phenyl groups contribute to the compound’s binding affinity and specificity, while the methylsulfonyl group can enhance its solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-(Furan-3-yl)-N-phenylthiazol-2-amine: Lacks the methylsulfonyl group, which may affect its solubility and biological activity.
4-(Thiophen-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine: Similar structure but with a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.
4-(Furan-3-yl)-N-(4-(methylsulfonyl)phenyl)imidazol-2-amine: Contains an imidazole ring instead of a thiazole ring, affecting its binding properties and mechanism of action.
Uniqueness
4-(Furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the furan ring, thiazole ring, and methylsulfonyl group makes it a versatile compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
4-(furan-3-yl)-N-(4-methylsulfonylphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2.ClH/c1-21(17,18)12-4-2-11(3-5-12)15-14-16-13(9-20-14)10-6-7-19-8-10;/h2-9H,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQIXKJHFNGFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=COC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2598146.png)
![(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one](/img/structure/B2598147.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B2598148.png)
![3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2598149.png)
![3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine](/img/structure/B2598151.png)

![2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2598154.png)
![Tert-butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B2598155.png)




